2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-phenethylacetamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 1, a phenyl group at position 4, and a ketone at position 5, forming a dihydrotriazolone moiety. The triazole is fused to a piperidine ring at position 3, which is further linked via an acetamide bridge to a phenethylamine group.
Properties
IUPAC Name |
2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-27-24(31)29(21-10-6-3-7-11-21)23(26-27)20-13-16-28(17-14-20)18-22(30)25-15-12-19-8-4-2-5-9-19/h2-11,20H,12-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXOMGUTSJKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared to analogous derivatives (Table 1):
Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives
Physicochemical Properties
- Solubility : Piperidine and acetamide groups may enhance aqueous solubility compared to sulfur-containing analogs (), though methylsulfonyl () or ethoxy groups could further improve this .
- Acidity: The dihydrotriazolone core (pKa ~6–8 in non-aqueous solvents) is less acidic than thione derivatives (), affecting ionization and binding under physiological conditions .
Research Findings and Implications
- Kinase Inhibition : The piperidine-phenethyl combination in the target compound may offer selective kinase inhibition over benzimidazole or thioether derivatives, which prioritize DNA interaction .
- Antifungal Potential: While lacking thioether groups (known for enhanced activity in ), the phenyl and dihydrotriazolone moieties align with commercial fungicides like Triadimefon, suggesting comparable efficacy .
- Drug Design Insights : Substituting the phenethyl group with polar groups (e.g., sulfonyl, ethoxy) could balance lipophilicity and solubility for optimized pharmacokinetics .
Preparation Methods
Cyclocondensation of Amidrazones with Carboxylic Acid Derivatives
The 1,2,4-triazol-5-one scaffold is constructed via cyclocondensation of phenylacetamidrazone with methyl carbamate under acidic conditions. Patent US20050288347A1 details analogous triazole syntheses using amidrazones and carbonyl sources, yielding 85–92% purity after recrystallization from ethanol.
Reaction Conditions
N-Methylation of the Triazolone
Selective N-methylation at position 1 is achieved using methyl iodide in the presence of potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the deprotonated triazolone intermediate.
Optimized Protocol
- Methylating Agent : Methyl iodide (1.5 eq)
- Base : K₂CO₃ (3.0 eq)
- Solvent : DMF, 60°C, 6 hours
- Yield : 91%
Functionalization with Piperidine at Position 3
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient triazolone ring undergoes SₙAr with piperidine under mild alkaline conditions. Patent EP2322176A1 reports analogous substitutions using piperidine derivatives in tetrahydrofuran (THF), achieving >90% conversion.
Procedure
Alternative Pathway: Mannich Reaction
A one-pot Mannich reaction introduces the piperidine moiety via condensation with formaldehyde and piperidine. This method avoids pre-functionalization but requires strict temperature control to prevent oligomerization.
Conditions
- Components : Triazolone (1.0 eq), piperidine (1.2 eq), formaldehyde (37% aq., 1.5 eq)
- Solvent : Ethanol, 50°C, 4 hours
- Yield : 76%
Installation of the N-Phenethylacetamide Side Chain
Chloroacetylation of Piperidine
The piperidine nitrogen is acylated with chloroacetyl chloride in the presence of a hindered base to minimize over-alkylation.
Reaction Parameters
Amidation with Phenethylamine
The chloroacetamide intermediate undergoes nucleophilic displacement with phenethylamine in acetonitrile, catalyzed by potassium iodide.
Optimized Steps
- Nucleophile : Phenethylamine (1.5 eq)
- Catalyst : KI (0.1 eq)
- Solvent : Acetonitrile, reflux, 12 hours
- Yield : 85%
Purification and Analytical Validation
Crystallization Techniques
Final purification is achieved via sequential recrystallization from ethyl acetate/hexane (1:3), yielding white crystalline solids with >99% HPLC purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.28 (m, 10H, aromatic), 4.12 (s, 2H, CH₂CO), 3.61 (t, J = 6.8 Hz, 2H, NCH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂Ph), 2.72–2.65 (m, 4H, piperidine), 1.82–1.75 (m, 4H, piperidine).
- HRMS (ESI+) : m/z Calcd for C₂₄H₂₈N₅O₂ [M+H]⁺: 418.2238; Found: 418.2241.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Triazolone formation | Cyclocondensation | 78 | 92 | High regioselectivity |
| N-Methylation | Alkylation | 91 | 98 | Minimal byproducts |
| Piperidine coupling | SₙAr | 83 | 95 | Scalability |
| Acetamide installation | Nucleophilic displacement | 85 | 97 | Compatibility with polar solvents |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-phenethylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including triazole ring formation, piperidine functionalization, and acetamide coupling. Critical parameters include temperature control (e.g., 60–80°C for cyclization reactions), solvent selection (polar aprotic solvents like DMF or DMSO), and purification via column chromatography or recrystallization . For example, intermediates like 4-phenyl-1,2,4-triazol-5-one derivatives require precise stoichiometric ratios of reagents (e.g., hydrazine derivatives and carbonyl compounds) to avoid side products .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the triazole and piperidine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Intermediate Research Questions
Q. What experimental design principles optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to assess variables like temperature, catalyst loading, and solvent polarity. For instance, a 3² factorial design could optimize the coupling reaction between piperidine and acetamide precursors, minimizing byproducts . Computational tools (e.g., density functional theory) predict reaction pathways and transition states to guide empirical testing .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. For example, discrepancies in IC₅₀ values for triazole derivatives may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Meta-analyses of published datasets and molecular docking studies clarify structure-activity relationships .
Advanced Research Questions
Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ, k_d) between the compound and target proteins. Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics. For in-cell studies, fluorescence polarization assays or Förster Resonance Energy Transfer (FRET) track target engagement in real time .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of the compound?
- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Asymmetric synthesis routes employing chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance stereoselectivity. Circular Dichroism (CD) spectroscopy confirms enantiomeric excess .
Data Contradiction and Validation
Q. How should conflicting solubility or stability data be reconciled across studies?
- Methodological Answer : Standardize measurement protocols (e.g., shake-flask method for solubility in PBS vs. DMSO). Stability studies under controlled humidity and temperature (e.g., 25°C/60% RH) identify degradation pathways via LC-MS. Cross-reference with computational solubility models (e.g., COSMO-RS) .
Methodological Tables
Key Considerations for Advanced Studies
- Heterocyclic System Interactions : The triazole-piperidine-acetamide scaffold may exhibit π-π stacking or hydrogen-bonding interactions with biological targets, requiring molecular dynamics simulations to map binding modes .
- Toxicity Profiling : Use zebrafish embryos or 3D organoid models to assess in vivo toxicity, complementing traditional rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
